N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name of this compound is derived from its quinazoline core, a bicyclic system comprising a benzene ring fused to a pyrimidine ring. The numbering begins at the nitrogen atom in the pyrimidine ring, with the 4-oxo group indicating a ketone at position 4. The 2-position is substituted with a 3,4,5-trimethoxyphenyl group, characterized by three methoxy (-OCH₃) groups at the 3rd, 4th, and 5th positions of the benzene ring. The acetamide side chain at position 3 includes an alpha-methyl group (CH(CH₃)) and N,N-diethyl substituents on the amide nitrogen.
The molecular formula is C₂₄H₂₉N₃O₅ , calculated as follows:
- Quinazoline core : C₈H₅N₂O (accounting for the 4-oxo group replacing one hydrogen).
- 3,4,5-Trimethoxyphenyl group : C₉H₁₁O₃ (three methoxy groups contributing C₃H₉O₃ to a benzene ring).
- Acetamide side chain : C₇H₁₃N₁O₁ (CH(CH₃)CON(C₂H₅)₂).
A comparative analysis with structurally related quinazolineacetamides highlights the impact of substituents on molecular properties:
| Compound Name | CAS Number | Key Substitutions | Molecular Formula |
|---|---|---|---|
| N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide | N/A | 3,4,5-Trimethoxyphenyl, N,N-diethyl | C₂₄H₂₉N₃O₅ |
| 3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl) | 3068397 | Lacks alpha-methyl group | C₂₃H₂₇N₃O₅ |
| 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl | 742756 | Phenyl group, no methoxy or diethyl | C₁₅H₁₁N₃O₂ |
The alpha-methyl group introduces steric hindrance, potentially affecting conformational flexibility and intermolecular interactions.
Properties
CAS No. |
83408-97-3 |
|---|---|
Molecular Formula |
C24H29N3O5 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]propanamide |
InChI |
InChI=1S/C24H29N3O5/c1-7-26(8-2)23(28)15(3)27-22(25-18-12-10-9-11-17(18)24(27)29)16-13-19(30-4)21(32-6)20(14-16)31-5/h9-15H,7-8H2,1-6H3 |
InChI Key |
IZEFYFMETPHBOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)N1C(=NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazoline Core
The quinazoline nucleus is typically synthesized via cyclization reactions involving anthranilic acid derivatives or substituted benzamides with appropriate amine or amide precursors. The 4-oxo functionality is introduced by oxidation or by using 4-oxo quinazoline intermediates.
Attachment of the N,N-Diethylacetamide Side Chain
The N,N-diethylacetamide moiety is introduced via acylation reactions using diethylacetamide derivatives or by amidation of an appropriate alpha-methyl substituted intermediate. This step may involve the use of coupling reagents or direct nucleophilic substitution.
Oxidation and Final Functionalization
The 4-oxo group is ensured by oxidation steps, often using mild oxidants compatible with the sensitive trimethoxyphenyl group. The final compound is purified by crystallization or chromatographic methods.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Quinazoline core formation | Cyclization of anthranilic acid derivatives | Acidic or basic conditions, heating required |
| Trimethoxyphenyl introduction | Pd-catalyzed Suzuki coupling, base, solvent | Pd(PPh3)4 or Pd(OAc)2 catalysts, inert atmosphere |
| Side chain attachment | Amidation with diethylacetamide derivatives | Use of coupling agents like EDCI or DCC |
| Oxidation | Mild oxidants (e.g., DDQ, MnO2) | Avoids degradation of methoxy groups |
- The use of palladium-catalyzed cross-coupling has been shown to provide high yields and regioselectivity for the introduction of the 3,4,5-trimethoxyphenyl group.
- Amidation reactions proceed efficiently under mild conditions with coupling reagents, minimizing side reactions.
- Oxidation steps require careful control to prevent demethylation of methoxy groups; mild oxidants and controlled temperatures are preferred.
- Purification by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields high-purity final products.
| Preparation Stage | Methodology | Key Reagents/Catalysts | Typical Yield (%) | Reference Notes |
|---|---|---|---|---|
| Quinazoline core synthesis | Cyclization | Anthranilic acid derivatives | 70-85 | Standard literature methods |
| Trimethoxyphenyl coupling | Pd-catalyzed Suzuki coupling | Pd(PPh3)4, base, boronic acid | 75-90 | High regioselectivity and yield |
| Side chain amidation | Coupling with diethylacetamide | EDCI, DCC, or similar agents | 80-88 | Mild conditions, minimal byproducts |
| Oxidation to 4-oxo | Mild oxidants (DDQ, MnO2) | DDQ, MnO2 | 65-80 | Controlled to preserve methoxy groups |
The preparation of N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide involves a multi-step synthetic route combining classical quinazoline synthesis, modern palladium-catalyzed cross-coupling, and selective functional group transformations. Optimization of reaction conditions, choice of catalysts, and purification techniques are critical to achieving high yield and purity. The methods described are supported by diverse research findings and are consistent with best practices in heterocyclic and medicinal chemistry synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions could convert the carbonyl group to an alcohol.
Substitution: Various substitution reactions can occur on the aromatic ring or the quinazoline core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and material science.
Biology
In biological research, it may be investigated for its interactions with enzymes and receptors.
Medicine
Potential therapeutic applications include anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
The compound might be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Quinazolinone Acetamides
Compounds like 2-substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) share the quinazolinone core and acetamide functionality. These derivatives exhibit moderate anti-inflammatory activity, with some outperforming diclofenac in preclinical models . However, the absence of the 3,4,5-trimethoxyphenyl group in these analogs reduces their antitubulin potency compared to the target compound .
Combretastatin Analogs
The 3,4,5-trimethoxyphenyl moiety is a hallmark of combretastatin A-4 derivatives, which inhibit tubulin polymerization. For example, combretastatin A-4 phosphate prodrugs (e.g., sodium phosphate derivative 1n ) exhibit improved water solubility while retaining antitumor efficacy . Unlike these prodrugs, the target compound’s quinazolineacetamide scaffold may offer dual mechanisms of action—tubulin inhibition and kinase modulation—though this requires experimental validation.
Trimethoxyphenyl-Linked Heterocycles
Compounds such as N-(3-(2-isonicotinoylhydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2c) and 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one (1) highlight the importance of the trimethoxyphenyl group in enhancing cytotoxicity. These analogs are synthesized via hydrazide coupling or oxazolone cyclization , whereas the target compound’s synthesis likely involves quinazoline ring formation followed by acetamide substitution .
Structural and Functional Insights
Spectroscopic Characterization
- IR: Expected C=O stretch at ~1680–1720 cm⁻¹ (quinazolinone and acetamide) and aromatic C-O-C stretches at ~1250 cm⁻¹ (trimethoxyphenyl) .
- ¹H NMR : Trimethoxyphenyl protons as a singlet at δ 3.8–4.0 ppm; diethylacetamide signals at δ 1.0–1.3 (CH₃) and 3.3–3.5 (N-CH₂) .
Biological Activity
N,N-Diethyl-alpha-methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetamide (CAS No. 83408-97-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O5 |
| Molecular Weight | 439.504 g/mol |
| Density | 1.19 g/cm³ |
| Boiling Point | 596.1 °C |
| Flash Point | 314.3 °C |
| LogP | 3.5187 |
Anticancer Activity
Research indicates that compounds related to quinazoline derivatives exhibit significant anticancer properties. A study conducted on similar quinazoline derivatives demonstrated their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound showed IC50 values against human ovarian carcinoma cell lines (A2780) of approximately 22.8 µM, which is notable compared to standard treatments like cisplatin that had an IC50 of 2.79 µM .
Anticonvulsant Effects
Another aspect of biological activity is the anticonvulsant potential of quinazoline derivatives. Compounds structurally similar to this compound have been evaluated for their efficacy in models of epilepsy. The results indicated that these compounds could modulate neurotransmitter systems involved in seizure activity, providing a basis for further investigation into their use as anticonvulsants .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, disrupting pathways critical for cancer cell proliferation.
- Modulation of Apoptosis : These compounds may enhance apoptotic signaling pathways in cancer cells, leading to increased cell death.
- Neurotransmitter Interaction : In anticonvulsant studies, the modulation of GABAergic and glutamatergic systems has been observed.
Case Studies
Several studies have explored the biological effects of quinazoline derivatives:
- Study on Anticancer Activity : A comparative analysis of various quinazoline derivatives revealed that those with methoxy substitutions exhibited enhanced activity against multiple cancer cell lines, including breast and ovarian cancers .
- Anticonvulsant Evaluation : In a study assessing the anticonvulsant properties of related compounds, it was found that specific structural modifications led to significant reductions in seizure frequency in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
